molecular formula C19H16N4OS B2520872 2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1207038-45-6

2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No. B2520872
CAS RN: 1207038-45-6
M. Wt: 348.42
InChI Key: CJYAZXCYIJXILJ-UHFFFAOYSA-N
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Description

The compound "2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine" is a derivative of imidazo[1,2-a]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. Imidazo[1,2-a]pyridines have been investigated for their antiulcer, antiviral, and central nervous system activities, among others .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of aminopyridines with various ketones or aldehydes. For instance, the synthesis of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents involved cyclization of aminopyridines with chloro ketones, followed by elaboration of the side chain at the 3-position to give primary amines, which were then treated with different reagents to yield the final compounds . Another example is the stereospecific synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which involved tosylation of aminopyridine, treatment with acetamides, and the use of a Horner–Emmons reagent .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused imidazole and pyridine ring. Substituents on the imidazo[1,2-a]pyridine core can significantly influence the biological activity and binding affinity of these compounds. For example, the presence of chloro and methoxy groups on the imidazo[1,2-a]pyridine analogs affected their ability to displace [3H]diazepam from rat brain membrane, indicating potential central nervous system activity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including rearrangements and transformations. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, reacted with triethylamine to give imidazo[1,2-a]pyridines and indoles, demonstrating the versatility of these compounds in chemical transformations . Additionally, transformations of the pyrido[1,2-a]pyrazine ring system into imidazo[1,2-a]pyridines and other heterocycles have been described, showcasing the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and pharmacokinetic profile. While the specific physical and chemical properties of "2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine" are not detailed in the provided papers, related compounds have shown a range of activities, including cytoprotective properties in antiulcer models and the ability to bind to central nervous system receptors .

Scientific Research Applications

Synthesis and Biological Activity

Imidazo[1,2-a]pyridines have been synthesized for potential applications as antiulcer agents, demonstrating significant cytoprotective properties in ethanol and HCl-induced ulcer models, despite lacking antisecretory activity in gastric fistula rat models (Starrett et al., 1989). This suggests a potential for therapeutic applications in protecting gastric mucosa without affecting gastric acid secretion.

Anticancer Potential

Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells, with compounds inducing cell death through apoptosis and causing DNA cleavage in MCF-7 cells (Almeida et al., 2018). This highlights the scaffold's potential in developing new chemotherapeutic agents.

Chemical Properties and Crystal Structure

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the molecular interactions and stability of these compounds, which is crucial for understanding their reactivity and binding properties (Dhanalakshmi et al., 2018). This information is vital for drug design and material science applications.

Photoluminescent Materials

Imidazo[1,2-a]pyridine derivatives have been explored for their optical properties, leading to the synthesis of compounds with significant Stokes' shifts, making them suitable for use as low-cost emitters in luminescent materials (Volpi et al., 2017). This application demonstrates the versatility of the imidazo[1,2-a]pyridine scaffold beyond pharmaceuticals, extending into materials science.

Antiviral and Antimicrobial Applications

Imidazo[1,2-a]pyridines have also been identified as potential inhibitors of the Flaviviridae family of viruses, including BVDV and HCV, highlighting their therapeutic potential in treating viral infections (Enguehard-Gueiffier et al., 2013). The ability to modulate the core structure for enhanced antiviral activity provides a promising avenue for developing new antiviral drugs.

Mechanism of Action

properties

IUPAC Name

2-[[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-24-16-7-5-14(6-8-16)17-9-10-19(22-21-17)25-13-15-12-23-11-3-2-4-18(23)20-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYAZXCYIJXILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

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